molecular formula C11H7FN2O3 B119052 2-(4-Fluorophenoxy)-3-nitropyridine CAS No. 147143-58-6

2-(4-Fluorophenoxy)-3-nitropyridine

Cat. No.: B119052
CAS No.: 147143-58-6
M. Wt: 234.18 g/mol
InChI Key: CCUGBHTWDHSEOA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-3-nitropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a fluorophenoxy group at the 2-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method starts with 2-chloro-3-nitropyridine, which reacts with 4-fluorophenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorophenoxy group can participate in further substitution reactions, such as halogenation or alkylation.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 2-(4-Fluorophenoxy)-3-aminopyridine.

    Substitution: Various halogenated or alkylated derivatives.

    Oxidation: Oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

2-(4-Fluorophenoxy)-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and fluorophenoxy moiety can influence the compound’s binding affinity and specificity. The exact pathways involved can vary based on the biological system and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenoxy)-3-aminopyridine: A reduced form of the compound with an amino group instead of a nitro group.

    2-(4-Fluorophenoxy)-3-chloropyridine: A derivative with a chlorine atom at the 3-position.

    2-(4-Fluorophenoxy)-3-methylpyridine: A derivative with a methyl group at the 3-position.

Uniqueness

2-(4-Fluorophenoxy)-3-nitropyridine is unique due to the combination of the nitro group and fluorophenoxy moiety, which imparts distinct chemical and biological properties. The nitro group can participate in reduction reactions, while the fluorophenoxy group can enhance the compound’s stability and lipophilicity. These features make it a valuable intermediate in the synthesis of various bioactive molecules and materials.

Properties

IUPAC Name

2-(4-fluorophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUGBHTWDHSEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372080
Record name 2-(4-fluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

147143-58-6
Record name 2-(4-fluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147143-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (7.2 g, 180.4 mmol) was slowly added at 0° C. to a solution of 4-fluorophenol (17.11 g, 152.6 mmol) in 200 ml of N,N-dimethylformamide and then the reaction mixture was stirred for 30 minutes at room temperature. 4-Chloro-3-nitropyridine (22.0 g, 138.8 mmol) prepared in Step 1 of Preparation 1 was added at 0° C. to the reaction mixture, which was stirred for 1 hour at room temperature, diluted with 200 ml of ethyl acetate, and then washed with 200 ml of water three times. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure to give the titled compound as a pale yellow solid (25.2 g, 76.8%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
17.11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
76.8%

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